molecular formula C5H6F6O2 B2459464 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol CAS No. 21379-33-9

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol

Cat. No.: B2459464
CAS No.: 21379-33-9
M. Wt: 212.091
InChI Key: PYTQULGOMFBQNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol typically involves the reaction of trifluoroacetaldehyde with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent . The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and carboxylic acids .

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol is unique due to its dual trifluoromethyl groups, which impart distinct chemical and physical properties, such as increased hydrophobicity and stability .

Properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O2/c6-4(7,8)3(13,1-2-12)5(9,10)11/h12-13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTQULGOMFBQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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